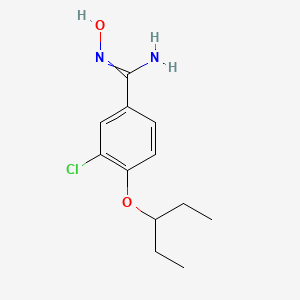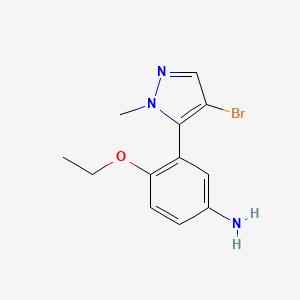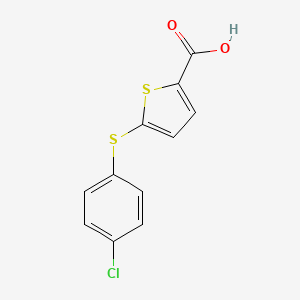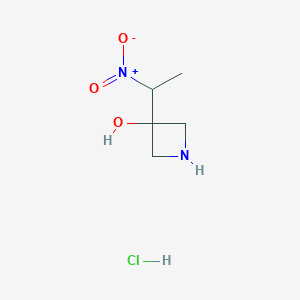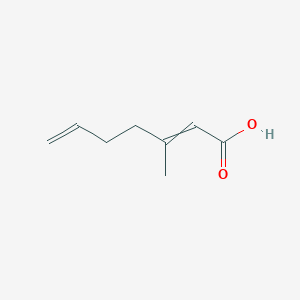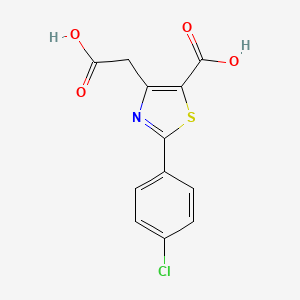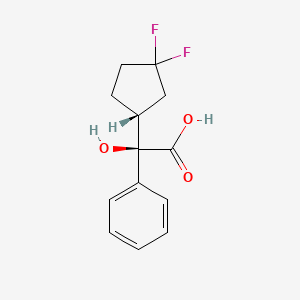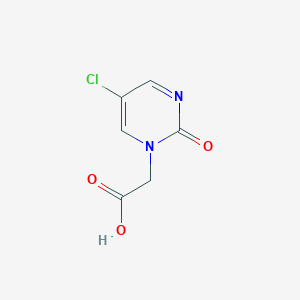
2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid involves several steps, typically starting with the chlorination of a pyrimidine derivative. One common method involves the reaction of 5-chloropyrimidine-2,4-dione with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation can produce carboxylated pyrimidines.
Wissenschaftliche Forschungsanwendungen
2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloropyrimidine-2,4-dione: A precursor in the synthesis of 2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid.
1-Carboxymethyl-5-bromopyrimid-2-one: A similar compound with a bromine atom instead of chlorine.
1-Carboxymethyl-5-fluoropyrimid-2-one: A fluorinated analog with potentially different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxymethyl group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C6H5ClN2O3 |
|---|---|
Molekulargewicht |
188.57 g/mol |
IUPAC-Name |
2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H5ClN2O3/c7-4-1-8-6(12)9(2-4)3-5(10)11/h1-2H,3H2,(H,10,11) |
InChI-Schlüssel |
YYOPRRNXDXJWIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=O)N1CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Bromo-7-ethoxycarbonylamino-2-methylimidazo[1,2-a]pyridin e](/img/structure/B8444554.png)
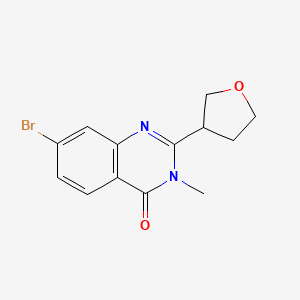
![4-[[N-(3-ethoxypropyl)-N-methylamino]methyl]aniline](/img/structure/B8444586.png)
![6-Amino-5-(2-methyl-[1,3]dioxolan-2-ylmethyl)-2-phenylpyrimidin-4-ol](/img/structure/B8444588.png)
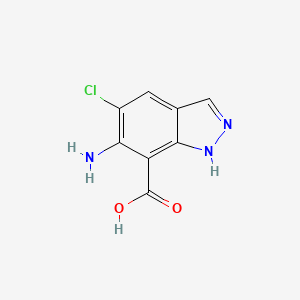
![2-Methyl-4-[N,N-bis(2-hydroxyethyl)amino]nitrobenzene](/img/structure/B8444601.png)
